molecular formula C9H7N3 B1227037 4-(Pyridin-2-yl)pyrimidine CAS No. 52997-82-7

4-(Pyridin-2-yl)pyrimidine

Cat. No.: B1227037
CAS No.: 52997-82-7
M. Wt: 157.17 g/mol
InChI Key: LNNOIWAELUWVRP-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of nitrogen atoms in both rings contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method includes the reaction of 2-aminopyridine with a suitable pyrimidine derivative under controlled conditions. For example, the reaction of 2-aminopyridine with 2-chloropyrimidine in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate as a base in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

4-(Pyridin-2-yl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine
  • 4-(Pyridin-3-yl)pyrimidine
  • 2-(Pyridin-3-yl)pyrimidine

Uniqueness

4-(Pyridin-2-yl)pyrimidine is unique due to its specific arrangement of nitrogen atoms, which can influence its binding affinity and selectivity for biological targets. This distinct structure can result in different pharmacological profiles compared to its isomers and analogs .

Properties

IUPAC Name

4-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-5-11-8(3-1)9-4-6-10-7-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNOIWAELUWVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401205
Record name 4-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52997-82-7
Record name 4-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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